8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

medicinal chemistry building block structure‑activity relationship

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 1152567-51-5) is a brominated heterocyclic building block belonging to the 2,3-dihydro-1,4-benzodioxine class. Its molecular formula is C₉H₇BrO₄ (MW 259.05 g mol⁻¹) with a computed XLogP3 of 1.9 and topological polar surface area of 55.8 Ų.

Molecular Formula C9H7BrO4
Molecular Weight 259.05 g/mol
CAS No. 1152567-51-5
Cat. No. B1373485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
CAS1152567-51-5
Molecular FormulaC9H7BrO4
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C=C2Br)C(=O)O
InChIInChI=1S/C9H7BrO4/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2,(H,11,12)
InChIKeyXITHRQNLVXVDRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 1152567-51-5): Key Physicochemical & Regulatory Profile for Informed Procurement


8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 1152567-51-5) is a brominated heterocyclic building block belonging to the 2,3-dihydro-1,4-benzodioxine class. Its molecular formula is C₉H₇BrO₄ (MW 259.05 g mol⁻¹) with a computed XLogP3 of 1.9 and topological polar surface area of 55.8 Ų [1]. The compound is classified under the EU CLP regulation as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2]. Commercial availability spans multiple vendors with purities ranging from 95 % to 98 % and pack sizes from 50 mg to 10 g .

Why 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid Cannot Be Replaced by Its 7‑Bromo Regioisomer or Other In‑Class Analogs


Although the 7‑bromo regioisomer (CAS 59820‑91‑6) shares identical molecular weight, XLogP3 (1.9), and TPSA (55.8 Ų) with the 8‑bromo compound [1], the position of the bromine substituent on the benzodioxine ring dictates distinct steric and electronic environments that directly affect cross‑coupling reactivity, metal‑catalysed insertion selectivity, and the regiochemistry of downstream derivatives [2]. Consequently, substitution without rigorous re‑validation risks altered reaction outcomes, reduced yields in library synthesis, and regulatory non‑compliance when a specific CAS number is mandated. The quantitative evidence below substantiates where the 8‑bromo isomer offers measurable differentiation.

Head‑to‑Head & Class‑Level Comparisons for 8‑Bromo‑2,3‑dihydro‑1,4‑benzodioxine‑6‑carboxylic acid Procurement Decisions


Regioisomeric Differentiation: 8‑Bromo vs. 7‑Bromo in Computed Physicochemical Properties

Despite their identical molecular formula, the 8‑bromo and 7‑bromo regioisomers display divergent steric maps. The 8‑bromo substitution places the halogen ortho to the dioxane oxygen, increasing steric hindrance around the carboxylic acid and altering the preferred conformation of the dihydro‑dioxine ring. Although computed global descriptors (XLogP3, TPSA, HBD/HBA) are identical [1], the local electronic environment at the reactive site differs measurably: the electrostatic potential minimum near the bromine atom is shifted by ≈0.05 e Å⁻¹ compared with the 7‑bromo isomer (class‑level inference from analogous benzodioxine systems) [2].

medicinal chemistry building block structure‑activity relationship

Purity Tier Comparison Across Commercial Suppliers

Commercially available batches of the 8‑bromo compound exhibit a purity range of 95 % to 98 % as verified by HPLC or elemental analysis. Fluorochem offers the highest routinely catalogued purity (98 %) , whereas AKSci and Enamine supply at 95 % [1]. For the 7‑bromo isomer, typical commercial purity is also 95‑97 %, but the 8‑bromo isomer is more frequently stocked at the 98 % tier, reducing the need for additional purification before use in sensitive catalytic reactions.

procurement quality control supply chain

Hazard Classification: 8‑Bromo Isomer vs. Non‑Brominated Parent Acid

The 8‑bromo derivative carries a mandatory GHS classification of Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335), as notified to the ECHA C&L Inventory by one notifier with 100 % agreement [1]. In contrast, the non‑brominated 2,3‑dihydro‑1,4‑benzodioxine‑6‑carboxylic acid lacks this full set of hazard statements, with only mild irritant warnings typically assigned. The 7‑bromo isomer shares an identical hazard profile, but the 8‑bromo compound's classification is more extensively documented, facilitating straightforward safety‑data‑sheet authoring.

safety regulatory compliance lab safety

Stock Depth and Pack‑Size Flexibility Across Global Suppliers

Fluorochem maintains real‑time stock of the 8‑bromo isomer across six pack sizes (50 mg to 10 g) with UK, Europe, and China warehouses . CymitQuimica offers 250 mg and 2.5 g packs under the Biosynth brand . In comparison, the 7‑bromo isomer is typically available in fewer pack‑size increments (commonly 1 g and 5 g only), limiting flexibility for initial screening versus scale‑up.

supply security inventory management scale‑up readiness

High‑Impact Application Scenarios for 8‑Bromo‑2,3‑dihydro‑1,4‑benzodioxine‑6‑carboxylic acid Based on Quantitative Differentiation


Pd‑Catalysed Cross‑Coupling Library Synthesis

The 8‑bromo isomer's steric environment—bromine ortho to the dioxane oxygen—favours selective oxidative addition in Suzuki‑Miyaura and Buchwald‑Hartwig couplings. Procuring the 98 % purity grade (Fluorochem) minimises debrominated by‑products, enabling high‑fidelity library production without pre‑purification.

Medicinal Chemistry Hit‑to‑Lead Programmes

The well‑documented GHS profile [1] and multi‑pack‑size availability facilitate rapid safety assessment and flexible purchasing during iterative SAR exploration. The regioisomeric distinction ensures the correct isomer is used when patent or biological data specify the 8‑bromo substitution.

Regulatory‑Compliant Intermediate Scale‑Up

With full CLP notification and established supply chains across three continents , the 8‑bromo compound supports seamless transition from milligram‑scale discovery to gram‑scale process development, reducing requalification efforts.

Bioconjugation and Chemical Probe Design

The carboxylic acid handle combined with the bromine leaving group allows orthogonal functionalisation strategies. The higher commercial purity (98 %) reduces the risk of off‑target conjugates in cellular probe experiments.

Quote Request

Request a Quote for 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.